1,3-Dihydro-1-methoxyisobenzofuran
Overview
Description
“1,3-Dihydro-1-methoxyisobenzofuran” is an organic compound that belongs to the class of isobenzofurans . It has a molecular formula of C9H10O2 and a molecular weight of 150.17 g/mol .
Synthesis Analysis
The synthesis, isolation, and characterization of isobenzofuran, which is of general interest in synthetic and physical organic chemistry due to its high reactivity, have been described in various publications . A number of synthetic pathways have been published, but they often suffer from disadvantages such as low yields and difficult purification . An alternative way to synthesize “1,3-Dihydro-1-methoxyisobenzofuran” is the 1,4-elimination of 1,3-dihydro-1,3-dimethoxyisobenzofuran .
Molecular Structure Analysis
The molecular structure of “1,3-Dihydro-1-methoxyisobenzofuran” can be represented by the canonical SMILES string "COC1C2=CC=CC=C2CO1" . It has a topological polar surface area of 18.5 Ų and contains 11 heavy atoms .
Chemical Reactions Analysis
Isobenzofurans, including “1,3-Dihydro-1-methoxyisobenzofuran”, are known to be highly reactive dienes for Diels–Alder reactions . They have been extensively used as 4 electron (diene) components in Diels–Alder reactions, and moreover in other cycloaddition reactions such as [4 + 3], [4 + 4], [8 + 8] and [4 + 6] additions .
Physical And Chemical Properties Analysis
“1,3-Dihydro-1-methoxyisobenzofuran” is a liquid at 20°C . It has a molecular weight of 150.17 g/mol, an XLogP3-AA of 1.1, and a complexity of 136 . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .
Scientific Research Applications
Catalytic Decomposition
- 1-Methoxyisobenzofurans are formed as intermediates in the Cu(acac)2 catalyzed decomposition of methyl o-diazomethylbenzoate. They can be trapped with dienophiles or alcohols to yield Diels–Alder adducts and cyclic orthobenzoates (Hamaguchi & Ibata, 1976).
Synthesis of Derivatives
- 1-Methoxy-1,1,4-triphenyl-2-butyn-4-one reacts with deoxybenzoin and 2-aminophenol to form derivatives of 2,3-dihydrofuran or 3,4-dihydro-2H-1,4-benzoxazine under acidic conditions (Ried & König, 1973).
Antihypertensive Activity
- Some 5-methoxy-3-[benzazole-2-yl)thioacetylamino]-2,3-dihydrobenzofuran derivatives have been synthesized and shown to possess antihypertensive activities (Turan-Zitouni et al., 1994).
Anticholinesterase Action
- Novel carbamates based on the molecular skeletons of Furobenzofuran and Methanobenzodioxepine have shown potent anticholinesterase action against acetyl- and butyrylcholinesterase (Luo et al., 2005).
Acylation Reactions
- Methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans were prepared and studied for their acylation reactions with acetic acid–trifluoroacetic anhydride or N-methylformanilide–phosphoryl chloride (Yamaguchi et al., 1984).
Novel Derivatives from Marine Fungi
- Novel isobenzofuranone derivatives, pseudaboydins A and B, were isolated from the marine fungus Pseudallescheria boydii, showing cytotoxic and antibacterial activities (Lan et al., 2014).
Bio-Based Polymer Synthesis
- Fully bio-based benzoxazine monomers were synthesized and copolymerized, indicating their utility in designing new bio-based polybenzoxazines (Wang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-methoxy-1,3-dihydro-2-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOTZJVYJNYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=CC=CC=C2CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462556 | |
Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-1-methoxyisobenzofuran | |
CAS RN |
67536-29-2 | |
Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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